5-Methylisocytidine

Expanded genetic alphabet Branched DNA diagnostics Orthogonal base pairing

Sourcing synthetic ribonucleosides for AEGIS-based diagnostics often suffers from unreliable orthogonal pairing or unavailable 2'-OH handles. 5-Methylisocytidine eliminates these bottlenecks: its 'acceptor-acceptor-donor' Watson-Crick face pairs exclusively with isoG, eliminating cross-hybridization in multiplexed FDA-cleared bDNA assays. The free 2'-OH enables downstream alkylation for antisense/siRNA, a feature absent in the 2'-deoxy form which also suffers ~0.5% deamination/residue. Specifications: ≥98% purity (mode across suppliers), sealed dry storage at 2-8°C, shipped ambient. Bulk custom synthesis and global delivery available.

Molecular Formula C10H15N3O5
Molecular Weight 257.246
CAS No. 159639-80-2
Cat. No. B595430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisocytidine
CAS159639-80-2
Molecular FormulaC10H15N3O5
Molecular Weight257.246
Structural Identifiers
SMILESCC1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H15N3O5/c1-4-2-13(10(11)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7-,9-/m1/s1
InChIKeyJUFWRFOUTDSMSO-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylisocytidine: Orthogonal Ribonucleoside for Expanded Genetics


5-Methylisocytidine (CAS 159639-80-2; molecular formula C₁₀H₁₅N₃O₅; MW 257.24 g/mol) is a synthetic ribonucleoside belonging to the isocytidine family of non-natural nucleoside analogs . It features a 5-methyl group on the isocytosine base, which predominantly adopts the 2-amino-4-oxo tautomeric form, presenting an 'acceptor–acceptor–donor' hydrogen-bonding pattern on the Watson-Crick face that is orthogonal to the 'donor–acceptor–acceptor' pattern of natural cytidine . This fundamental difference enables 5-methylisocytidine to form specific, stable base pairs with isoguanosine (isoG) without cross-pairing to natural nucleobases—a property exploited in FDA-cleared branched DNA diagnostic platforms . Unlike the more commonly referenced 2′-deoxy congener (CAS 19316-88-2), the ribonucleoside form bears a free 2′-OH group, making it the essential precursor for 2′-O-alkylated analogs used in antisense and siRNA applications .

Orthogonal isoC:isoG pairing – supports expanded genetic alphabet research (AEGIS) without cross-talk.
Free 2′-OH ribonucleoside – required for 2′-O-alkylation in antisense/siRNA modification studies.
Branched DNA assay context – reported multiplexed detection without cross-hybridization to natural bases.

Why 5-Methylisocytidine Cannot Be Replaced


Substituting 5-methylisocytidine with natural cytidine or 5-methylcytidine in an expanded genetic system collapses the entire orthogonal base-pairing logic: cytidine pairs with guanosine (donor–acceptor–acceptor pattern), whereas 5-methylisocytidine is designed to pair exclusively with isoguanosine (acceptor–acceptor–donor pattern) . Replacement with unmethylated isocytidine sacrifices the ~0.5–1.0 kcal/mol of additional duplex stabilization conferred by the 5-methyl group through enhanced base stacking and favorable methyl/backbone hydrophobic contacts . Using the more common 2′-deoxy-5-methylisocytidine (CAS 19316-88-2) in place of the ribonucleoside precludes downstream 2′-O-alkylation or ribose-dependent enzymatic recognition . Furthermore, the chemical instability of 2′-deoxy-5-methylisocytidine—documented at ~0.5% hydrolytic deamination per residue under routine solid-phase synthesis conditions—means that procurement specifications for purity and protecting-group strategy are non-interchangeable across vendors and analogs .

Natural cytidine or 5-methylcytidine
Would pair with guanosine (donor–acceptor–acceptor), not isoguanosine, breaking orthogonality required for multiplexed systems.
Unmethylated isocytidine
May shift away from the ~0.5–1.0 kcal/mol duplex stabilization contributed by the 5-methyl group, altering parallel-stranded assembly properties.
2′-Deoxy-5-methylisocytidine
Lacks the 2′-OH handle; cannot be 2′-O-alkylated for antisense/siRNA probes and introduces ~0.5% hydrolytic deamination per residue during solid-phase synthesis.

Differentiation Evidence vs. Closest Analogs


Orthogonal Base-Pairing Specificity in Branched DNA Diagnostics

The 5-methylisocytidine nucleobase (isoC) pairs specifically with isoguanosine (isoG) via a unique acceptor–acceptor–donor hydrogen-bonding pattern, with no detectable cross-pairing to natural guanosine (donor–acceptor–acceptor). This orthogonality has been quantified in hybridization assays and exploited commercially: the Siemens Versant branched DNA assays—which received FDA clearance in 2003 and 2004—use the isoC:isoG pair as signal-amplification modules to achieve high-sensitivity quantification of HIV, HBV, and HCV viral loads in complex biological media, serving approximately 400,000 patients annually . By contrast, natural cytidine (or 5-methylcytidine) cannot achieve this orthogonal discrimination because its hydrogen-bonding pattern is fully complementary to natural guanosine, leading to unacceptable cross-hybridization in multiplexed formats .

Orthogonal Specificity
Head-to-head
isoC pairs specifically with isoG; no cross-pairing with natural dA, dT, dC, dG. Cytidine cross-reacts with G in multiplex formats.
Supports multiplexed detection research without cross-talk.
Branched DNA assay context; reported in FDA-cleared diagnostic platform research.
Expanded genetic alphabet Branched DNA diagnostics Orthogonal base pairing AEGIS

Methyl Stabilization of iC·G Base Pair

In a systematic study of parallel-stranded oligonucleotide duplexes, Seela and He (2000) directly compared duplexes built with 5-methylisocytidine derivatives against those containing unmethylated isocytidine. The 5-Me derivatives consistently yielded more stable duplexes through hydrophobic methyl/backbone contacts and enhanced stacking interactions, a stabilization pattern also observed with the thymidine (5-Me-dU) vs. deoxyuridine comparison . The Horn et al. (1995) study further established that the 5-methyl-isocytidine/isoguanosine base pair is isoenergetic with the canonical cytidine/guanosine pair and that each unnatural base can effectively discriminate mismatches—a property not demonstrated for unmethylated isocytidine .

Methyl Stabilization
Head-to-head
5-Me-isoC:isoG is isoenergetic with C:G; 5-methyl group adds duplex stability over unmethylated isocytidine.
Supports DNA nanostructure stability research.
Parallel-stranded duplex context; methyl/backbone hydrophobic contacts.
Parallel-stranded DNA Base-pair stabilization Methyl group contribution Nucleic acid thermodynamics

Efficient Coupling with Formamidine Protection

Jurczyk et al. (1998) demonstrated that the N,N-diisobutylformamidine-protected 2′-deoxy-5-methylisocytidine phosphoramidite (compound 1c) can incorporate multiple consecutive residues during standard automated DNA synthesis with a coupling efficiency exceeding 99%, as measured by dimethoxytrityl cation release . This is substantially superior to the same nucleoside protected with N-benzoyl groups, which gave lower and less reliable coupling yields . The same study highlighted that extending coupling times to ≥600 seconds was necessary for the partner nucleoside 2′-deoxyisoguanosine, but not for the optimized 5-methylisocytidine building block—indicating that correct protecting-group selection directly determines synthesis feasibility for oligonucleotides containing this modified nucleoside .

Coupling Efficiency
Cross-study comparable
>99% formamidine-protected phosphoramidite
Synthesis feasibility for multiple consecutive residues.
Solid-phase phosphoramidite context; N-benzoyl protection inferior.
Phosphoramidite chemistry Oligonucleotide synthesis Protecting group strategy Coupling efficiency

Hydrolytic Deamination vs. C-Glycoside Analog

Wang et al. (2002) quantified the hydrolytic deamination of 2′-deoxy-5-methylisocytidine residues during routine oligonucleotide synthesis and deprotection at ~0.5% per residue . While significant depyrimidination (glycosylic bond cleavage) was not observed under standard alkaline deprotection—contrary to earlier model studies—the cumulative ~0.5% conversion to thymidine per incorporated residue creates an inherent purity ceiling for long oligonucleotides . Kim et al. (2009) subsequently developed the C-glycoside analog 2′-deoxy-1-methylpseudocytidine, which eliminates this deamination pathway entirely and contributes duplex stability comparable to a standard dC:dG pair . This directly motivates the procurement of the ribonucleoside form (5-methylisocytidine) for applications where 2′-O-alkylation (which enhances stability, as shown by Jana et al., 2016) or RNA-level incorporation is planned, rather than accepting the degradation-prone deoxy form .

Deamination Rate
Cross-study comparable
~0.5% per residue for 2′-deoxy form
Stability context for long oligonucleotide synthesis.
C-glycoside analog eliminates deamination; purity ceiling scales with length.
Chemical stability Depyrimidination Hydrolytic deamination Solid-phase degradation

Triphosphate Stability by 5-Methyl Group

Jurczyk et al. (1999) reported the synthesis of the 5′-triphosphates of both 2′-deoxyisoguanosine (p³isoGd) and 2′-deoxy-5-methylisocytidine (p³me⁵isoCd). The introduction of the methyl group at the 5-position of 2′-deoxyisocytidine 'remarkably improved the stability of the triphosphate' compared to the unmethylated counterpart . Enzymatic incorporation assays confirmed that the stabilized triphosphate is efficiently inserted opposite isoguanosine in a template oligonucleotide by DNA polymerases . This finding parallels the 5-methyl stabilization observed at the duplex level (Evidence Item 2) and extends the differential advantage of the 5-methyl modification to the nucleotide triphosphate form required for polymerase-based applications.

Triphosphate Stability
Head-to-head
5-Methyl group 'remarkably improved stability' of triphosphate vs unmethylated; enzymatic incorporation opposite isoG confirmed.
Triphosphate shelf stability for enzymatic incorporation research.
DNA polymerase assay context; no degradation rate constants reported.
Triphosphate stability Enzymatic incorporation Expanded genetic alphabet Nucleotide prodrug

Alkylation Substrate for 2′-O-Modified Nucleosides

Jana et al. (2016) demonstrated that 5-methylisocytidine (1d)—the ribonucleoside with CAS 159639-80-2—is the direct starting material for regioselective 2′-O-alkylation. Treatment with propargyl bromide under phase-transfer conditions yields 2′-O-propargyl-5-methylisocytidine (compound 4), while an alternative route via tosylation/anhydro nucleoside formation yields the 2′-O-methyl derivative (compound 3) . Critically, these modifications produce divergent duplex stability: in parallel-stranded DNA, 2′-O-alkylation destabilizes duplexes, whereas in antiparallel DNA this effect is attenuated . The propargylated derivative additionally enables interstrand cross-linking via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) . This differential stability profile cannot be accessed from the 2′-deoxy congener (which lacks the 2′-OH handle) or from unmethylated isocytidine (weaker base-pairing).

2′-O-Alkylation Handle
Class-level
Free 2′-OH enables propargyl and methyl derivatives; click chemistry accessible for interstrand cross-linking.
Supports antisense/siRNA probe modification research.
Synthesis route context; 2′-deoxy form cannot access these derivatives.
2′-O-Alkylation Antisense modification Click chemistry siRNA stabilization

Application Scenarios for 5-Methylisocytidine


AEGIS Expanded Genetic Alphabet Research

5-Methylisocytidine is the canonical partner for isoguanosine in AEGIS (Artificially Expanded Genetic Information System) research. Its orthogonal hydrogen-bonding pattern (acceptor–acceptor–donor) enables the construction of six-letter DNA/RNA systems without cross-talk to natural A, T, G, C bases . This property has been validated in polymerase replication , RecA-mediated strand exchange at rates comparable to natural DNA , and branched DNA signal amplification assays detecting nucleic acid targets below 100 molecules/mL . Research groups expanding the genetic code or developing xenonucleic acid (XNA) systems should procure the ribonucleoside form for maximum synthetic flexibility, including 2′-O-modification as demonstrated by Jana et al. (2016) .

2′-O-Alkylated Antisense & siRNA Synthesis

The free 2′-OH group of 5-methylisocytidine (CAS 159639-80-2) is the essential functional handle for regioselective 2′-O-methylation or 2′-O-propargylation, yielding nucleoside analogs that modulate duplex stability in a strand-orientation-dependent manner . The propargylated derivative enables interstrand or terminal cross-linking via Cu(I)-catalyzed click chemistry with bifunctional azides—a capability not achievable from the 2′-deoxy congener . This application scenario is directly supported by the quantitative evidence that 2′-O-alkylation stabilizes antiparallel duplexes while destabilizing parallel duplexes, allowing context-dependent fine-tuning of hybridization thermodynamics .

Multiplex Diagnostic Probes Using isoC:isoG Pair

The clinical validation of the isoC:isoG orthogonal base pair in FDA-cleared Versant branched DNA assays for HIV, HBV, and HCV viral load quantification—serving ~400,000 patients annually—establishes the diagnostic-grade reliability of this nucleoside system . 5-Methylisocytidine (as the nucleobase source) enables the design of signal-amplification probes that do not cross-hybridize with human genomic DNA or common commensal/viral nucleic acids, dramatically reducing background in multiplexed formats . Diagnostic developers should prioritize this compound over natural cytidine analogs when low-noise, high-sensitivity multiplex detection is required, noting that the chemical instability of the 2′-deoxy form (~0.5% deamination/residue) must be managed through proper protecting-group strategy or use of the ribonucleoside for modified backbones .

Isoenergetic Wobble Pair Substitutions in RNA Biochemistry

Strobel et al. (1994) established that the 2,6-diaminopurine riboside·5-methylisocytidine (DAP·MeiC) wobble pair is isoenergetic with the natural G·U wobble pair in RNA duplexes, providing an invaluable biochemical tool to dissect individual functional group contributions in RNA tertiary folding and RNA–protein interactions . Because DAP·MeiC presents different functional groups in the major and minor grooves compared to G·U while maintaining identical thermodynamic stability, researchers can unambiguously attribute binding or catalytic effects to specific chemical moieties . Procurement of 5-methylisocytidine (ribonucleoside form) is essential for synthesizing oligoribonucleotides bearing the MeiC modification for these structure-function studies.

Application
Selection Property
Validation Focus
AEGIS Expanded Genetic Alphabet Research
Orthogonal base-pairing pattern
Absence of cross-hybridization with natural bases
2′-O-Alkylated Antisense & siRNA Synthesis
Ribonucleoside 2′-OH availability
Regioselective alkylation and duplex stability modulation
Multiplex Diagnostic Probe Design Research
Orthogonal isoC:isoG pair specificity
Cross-hybridization control in branched DNA formats
Isoenergetic Wobble Pair RNA Biochemistry
Thermodynamic equivalence to natural G·U wobble pair
Functional group dissection in RNA tertiary folding studies
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